molecular formula C6H6N2S B188914 2-Amino-4-methylthiophene-3-carbonitrile CAS No. 4623-55-6

2-Amino-4-methylthiophene-3-carbonitrile

Cat. No.: B188914
CAS No.: 4623-55-6
M. Wt: 138.19 g/mol
InChI Key: VVLPOLLOKMOHOP-UHFFFAOYSA-N
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Description

2-Amino-4-methylthiophene-3-carbonitrile is a heterocyclic compound with the molecular formula C6H6N2S. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Preparation Methods

The synthesis of 2-Amino-4-methylthiophene-3-carbonitrile can be achieved through several methods. One common synthetic route involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This method typically requires the use of a base, such as sodium ethoxide, and is carried out under reflux conditions. Another method involves the Paal-Knorr synthesis, where 1,4-dicarbonyl compounds are condensed with phosphorus pentasulfide (P4S10) as a sulfurizing agent .

Chemical Reactions Analysis

2-Amino-4-methylthiophene-3-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

2-Amino-4-methylthiophene-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-methylthiophene-3-carbonitrile involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes or interfere with cellular processes, leading to its antimicrobial or anticancer effects. The exact pathways and targets depend on the specific derivative and its application .

Comparison with Similar Compounds

2-Amino-4-methylthiophene-3-carbonitrile can be compared with other thiophene derivatives, such as:

These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activity. The presence of different substituents can enhance or reduce the compound’s effectiveness in specific applications, highlighting the uniqueness of this compound .

Properties

IUPAC Name

2-amino-4-methylthiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2S/c1-4-3-9-6(8)5(4)2-7/h3H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVLPOLLOKMOHOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80963528
Record name 2-Amino-4-methylthiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80963528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4623-55-6
Record name 4623-55-6
Source DTP/NCI
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Record name 2-Amino-4-methylthiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80963528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-4-methylthiophene-3-carbonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-Amino-4-methylthiophene-3-carbonitrile?

A1: While the abstract doesn't explicitly state the molecular weight, it does provide the molecular formula of this compound as C6H6N2S []. From this formula, we can calculate the molecular weight to be 138.19 g/mol.

Q2: What is the significance of the intermolecular hydrogen bonds observed in the crystal structure of this compound?

A2: The abstract mentions that "Two N—H⋯N intermolecular hydrogen bonds link neighboring molecules into a three-dimensional network" []. This suggests that these hydrogen bonds play a crucial role in the solid-state packing of the molecule. Understanding intermolecular interactions is important for predicting physical properties like melting point, solubility, and potentially even reactivity.

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